![molecular formula C10H9N5S B1488573 (6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1407496-03-0](/img/structure/B1488573.png)
(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
“(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a novel organic compound that has recently gained attention in scientific research due to its potential applications. It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled . These approaches are used in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo .Molecular Structure Analysis
The molecular formula of this compound is C10H9N5S and it has a molecular weight of 231.28 g/mol . The structure of this compound is based on fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis
The review article provides a comprehensive overview of the chemical reactions involving this compound, focusing particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.60±0.1 g/cm3 . Other properties like boiling point, melting point, and flash point are not available .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine”, focusing on unique applications:
Anticancer Activity
Triazolothiadiazine derivatives have been studied for their potential anticancer properties. Research has shown that these compounds can exhibit cytotoxic activity against various cancer cell lines, including breast cancer .
Antimicrobial Activity
These derivatives also display antimicrobial properties. Some synthesized compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains .
Analgesic and Anti-inflammatory Activity
The compounds within this class have been reported to possess analgesic and anti-inflammatory activities, which could be beneficial in the development of new pain relief medications .
Antioxidant Activity
Triazolothiadiazine derivatives may also serve as antioxidants, which are important in protecting cells from damage caused by free radicals .
Antiviral Activity
There is potential for these compounds to be used in antiviral therapies. Their ability to inhibit certain enzymes makes them candidates for further research in this field .
Enzyme Inhibition
These derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase, which could lead to new treatments for diseases related to enzyme dysfunction .
Energetic Materials
Some triazolothiadiazine derivatives have been evaluated for their use as energetic materials due to their good thermal stability and detonation properties .
Safety and Hazards
Future Directions
The compound has profound importance in drug design, discovery, and development . It is hoped that this compound will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJJVALZEQBGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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